An In-Depth Technical Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate
An In-Depth Technical Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate
CAS Number: 40611-76-5
Abstract
Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) is a substituted pyrrole derivative that serves as a pivotal heterocyclic building block in synthetic organic chemistry and medicinal research. The pyrrole framework is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents, making its derivatives highly valuable.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis methodologies, and thorough spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, derivatization potential, and significant applications in the field of drug discovery, grounded in its role as a "privileged structure."[3] Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Compound Identification and Physicochemical Properties
Methyl 5-methyl-1H-pyrrole-3-carboxylate is a stable, solid organic compound. Its identity and core properties are summarized below. The strategic placement of a methyl group at the C5 position and a methyl ester at the C3 position creates a specific electronic and steric profile, influencing its reactivity and utility as a synthetic precursor.
| Identifier | Data | Source |
| IUPAC Name | methyl 5-methyl-1H-pyrrole-3-carboxylate | ChemSrc[4] |
| CAS Number | 40611-76-5 | Key Organics[5], Chemsrc[4] |
| Molecular Formula | C₇H₉NO₂ | King-Pharm[6], Stenutz[7] |
| Molecular Weight | 139.15 g/mol | Stenutz[7] |
| Physical Form | Solid | N/A |
| Synonyms | 5-Methyl-1H-pyrrole-3-carboxylic acid methyl ester | Key Organics[5] |
Synthesis Methodologies
The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. For a target like Methyl 5-methyl-1H-pyrrole-3-carboxylate, a modified Hantzsch pyrrole synthesis offers a reliable and convergent approach. This method is chosen for its efficiency in constructing the pyrrole ring from acyclic, commercially available precursors.
The causality behind this choice lies in its mechanism: the reaction robustly forms the C2-C3 and C4-C5 bonds of the pyrrole ring through a series of condensation and cyclization steps, providing excellent control over the substitution pattern.
Experimental Protocol: Modified Hantzsch Pyrrole Synthesis
This protocol describes a representative one-pot synthesis adapted from established methodologies for similar pyrrole derivatives.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.1 equivalents) and chloroacetone (1.0 equivalent) in glacial acetic acid.
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Enamine Formation: Cool the solution to 0-5°C in an ice bath. Slowly add aqueous ammonia (or a primary amine for N-substituted derivatives) to generate the enamine intermediate in situ. The low temperature controls the exothermic reaction.
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Cyclization: Allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours. The heating drives the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.
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Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water to remove residual acetic acid and salts, and dry under vacuum.
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Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Methyl 5-methyl-1H-pyrrole-3-carboxylate.
This self-validating protocol ensures that the formation of the product can be monitored at each stage, from the initial condensation to the final purification, with characterization confirming the structure.
Caption: Generalized Hantzsch Synthesis Workflow.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of Methyl 5-methyl-1H-pyrrole-3-carboxylate, a combination of spectroscopic techniques is essential. Each method provides unique information that, when combined, offers an unambiguous structural confirmation.
| Technique | Expected Characteristics |
| ¹H NMR | NH Proton: A broad singlet around 8.0-9.0 ppm. Pyrrole Protons: Two doublets in the aromatic region (approx. 6.0-7.0 ppm). Ester Methyl (–OCH₃): A sharp singlet for 3 protons around 3.7 ppm. Ring Methyl (–CH₃): A singlet for 3 protons around 2.2 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the 160-170 ppm range. Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 105-140 ppm). Ester Methyl Carbon (–OCH₃): A signal around 50-55 ppm. Ring Methyl Carbon (–CH₃): A signal in the aliphatic region, around 12-15 ppm. |
| IR (cm⁻¹) | N–H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. C–H Stretch (sp² and sp³): Bands around 2850-3100 cm⁻¹. C–N Stretch: A band in the 1200-1350 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 139.06 corresponding to the molecular formula C₇H₉NO₂. Key Fragments: Loss of the methoxy group (–OCH₃, 31 Da) or the entire ester group (–COOCH₃, 59 Da). |
Chemical Reactivity and Derivatization Potential
The reactivity of Methyl 5-methyl-1H-pyrrole-3-carboxylate is dictated by its three key functional components: the electron-rich pyrrole ring, the electrophilic ester group, and the C5-methyl group. This trifecta of functionality makes it a highly versatile intermediate for creating diverse molecular libraries.[1][2]
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Pyrrole Ring Reactivity: The pyrrole ring is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, acylation). The electron-withdrawing ester at C3 deactivates the adjacent C2 and C4 positions, while the electron-donating methyl group at C5 activates the C4 position. Reactions will typically favor substitution at the C4 position.
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Ester Group Reactivity: The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylic acid.[8] This acid is a crucial handle for further modifications, such as amide bond formation via coupling with various amines (EDC/HOBt chemistry), which is a common strategy in drug development.
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N-H Reactivity: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents at the N1 position, further expanding molecular diversity.
Caption: Key Derivatization Pathways.
Applications in Research and Drug Development
The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster cholesterol-lowering agent Atorvastatin (Lipitor) and the anti-cancer drug Sunitinib.[9][10] Its value stems from its unique electronic properties and its ability to participate in hydrogen bonding, which is critical for binding to biological targets like enzymes and receptors.[10]
Methyl 5-methyl-1H-pyrrole-3-carboxylate is a direct precursor for building more complex molecules with potential therapeutic applications:
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Anti-inflammatory Agents: The pyrrole-3-carboxylate moiety is found in compounds designed as inhibitors of enzymes like cyclooxygenase (COX).[11]
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Antibacterial and Antifungal Agents: Pyrrole derivatives have shown significant potential as antibacterial agents, with various substitutions on the ring modulating their activity against both Gram-positive and Gram-negative bacteria.[9]
-
Anticancer Agents: As a fragment for kinase inhibitors, the pyrrole scaffold can be elaborated to target specific signaling pathways implicated in cancer cell proliferation.[11]
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Antitubercular Agents: Highly substituted pyrrole-3-carboxylate derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[9][11]
The accessibility of this building block through straightforward synthesis allows for its use in high-throughput screening and the rapid generation of compound libraries to accelerate the drug discovery process.[1][2]
Safety and Handling
As with any laboratory chemical, Methyl 5-methyl-1H-pyrrole-3-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for substituted pyrroles and related fine chemicals should be followed.[12][13][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][14]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[12] Keep the container tightly closed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
This information is a guideline and should be supplemented by a compound-specific SDS before use.
References
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Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5 . Chemsrc. [Link]
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Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate . National Institutes of Health (NIH). [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . MDPI. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update . National Institutes of Health (NIH). [Link]
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methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 . PubChem, National Institutes of Health (NIH). [Link]
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methyl 1H-pyrrole-3-carboxylate - 2703-17-5 . ChemSynthesis. [Link]
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Methyl 5-bromo-1H-pyrrole-3-carboxylate | CAS 16420-39-6 . American Elements. [Link]
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One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters . National Institutes of Health (NIH). [Link]
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Safety Data Sheet - 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid . Angene Chemical. [Link]
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methyl 5-methyl-1H-pyrrole-3-carboxylate . Stenutz. [Link]
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One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu . Syrris. [Link]
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Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . LinkedIn. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . Royal Society of Chemistry (RSC). [Link]
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Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications . MDPI. [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. [Link]
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